N-methylethanolaminium phosphate(1-)
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H9NO4P- |
|---|---|
Molecular Weight |
154.08 g/mol |
IUPAC Name |
2-(methylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7)/p-1 |
InChI Key |
HZDCAHRLLXEQFY-UHFFFAOYSA-M |
Canonical SMILES |
C[NH2+]CCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for N-Methylethanolaminium Phosphate(1-) Synthesis
The creation of the phosphate (B84403) ester linkage in N-methylethanolaminium phosphate(1-) is the central challenge in its synthesis. The choice of strategy depends on factors such as the desired purity, scale, and the availability of starting materials and reagents.
Direct Phosphorylation Approaches
Direct phosphorylation involves the reaction of the hydroxyl group of N-methylethanolamine with a suitable phosphorylating agent. The N-methylamino group is typically protonated to form the aminium ion, which prevents it from competing with the hydroxyl group as a nucleophile.
One of the most common laboratory methods for phosphorylation utilizes phosphorus oxychloride (POCl₃). The reaction proceeds by the nucleophilic attack of the alcohol on the highly electrophilic phosphorus atom. A tertiary amine, such as triethylamine (B128534) or pyridine, is often used as a base to neutralize the hydrochloric acid byproduct.
Another effective phosphorylating agent is polyphosphoric acid (PPA), which can act as both a reagent and a solvent. Heating N-methylethanolamine in PPA can yield the desired phosphate ester, though the conditions must be carefully controlled to avoid side reactions.
In biological systems, direct phosphorylation is catalyzed by specific enzymes. For instance, ethanolamine (B43304) kinase has been shown to phosphorylate N-methylethanolamine, demonstrating the feasibility of enzymatic synthesis. nih.gov This biocatalytic approach offers high selectivity and mild reaction conditions.
Table 1: Comparison of Direct Phosphorylation Reagents
| Phosphorylating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Anhydrous solvent (e.g., CH₂Cl₂), Tertiary amine base (e.g., Et₃N), 0 °C to room temperature | High reactivity, Readily available | Generates HCl, Requires careful handling |
| Polyphosphoric Acid (PPA) | Neat or in a co-solvent, Elevated temperatures (e.g., 60-100 °C) | Acts as reagent and solvent, Strong dehydrating agent | High viscosity, Difficult to work with, Harsh conditions |
Reaction Mechanisms of Phosphate Formation and Modification
The formation and modification of the phosphate ester in N-methylethanolaminium phosphate(1-) are governed by specific reaction mechanisms, primarily involving nucleophilic substitution at the phosphorus center.
Nucleophilic Substitution Mechanisms in Phosphorylation
The phosphorylation of N-methylethanolamine is a classic example of nucleophilic substitution at a phosphorus atom. The mechanism can be described as either associative or dissociative, often categorized under the S_N2 (bimolecular nucleophilic substitution) or S_N1 (unimolecular nucleophilic substitution) paradigms, respectively.
In the case of phosphorylation with a reagent like phosphorus oxychloride, the reaction generally proceeds through an S_N2-type mechanism. libretexts.org The lone pair of electrons on the oxygen atom of the N-methylethanolamine's hydroxyl group acts as the nucleophile, attacking the electrophilic phosphorus atom. This attack occurs in a concerted fashion, where the bond between the phosphorus and a leaving group (in this case, a chloride ion) breaks as the new P-O bond forms. libretexts.org The reaction rate is dependent on the concentration of both the nucleophile (N-methylethanolamine) and the electrophile (the phosphorylating agent). libretexts.org
The transition state for this reaction is typically a trigonal bipyramidal structure where the incoming nucleophile and the leaving group occupy the apical positions. The stereochemistry at the phosphorus center, if it were chiral, would be inverted.
Catalytic Pathways in Aminophosphorylation
While direct aminophosphorylation (formation of a P-N bond) is not the primary route to N-methylethanolaminium phosphate(1-), understanding catalytic pathways is relevant for the synthesis of related compounds and potential side reactions. In the context of phosphorylation of N-methylethanolamine, catalysis is crucial.
Acid catalysis can be employed to protonate the phosphorylating agent, making it more electrophilic and thus more susceptible to nucleophilic attack. Base catalysis, often involving a non-nucleophilic base like a tertiary amine, serves to deprotonate the hydroxyl group of N-methylethanolamine, increasing its nucleophilicity.
In enzymatic catalysis, as seen with ethanolamine kinase, the enzyme's active site binds both N-methylethanolamine and the phosphate donor (ATP). nih.gov The enzyme facilitates the reaction by orienting the substrates optimally, stabilizing the transition state, and providing acidic and basic residues that act as proton donors and acceptors, thereby accelerating the rate of phosphorylation by many orders of magnitude compared to the uncatalyzed reaction in solution.
Synthesis of N-Methylethanolaminium Phosphate(1-) Analogs and Derivatives
The synthetic methodologies described can be adapted to produce a variety of analogs and derivatives of N-methylethanolaminium phosphate(1-). These modifications can be made to the ethanolamine backbone or the phosphate group.
For example, by starting with N-ethylethanolamine or N,N-dimethylethanolamine, the corresponding N-ethyl or N,N-dimethyl analogs of N-methylethanolaminium phosphate(1-) can be synthesized using similar phosphorylation techniques. nih.gov
Derivatives of the phosphate group can also be prepared. For instance, reacting N-methylethanolamine with thiophosphoryl chloride (PSCl₃) would yield the thiophosphate analog. Similarly, using phosphonic acid derivatives as the phosphorylating agent could lead to the formation of phosphonate (B1237965) analogs.
The synthesis of phosphatidyl-N-methylethanolamine is a key example of a more complex derivative. This involves the enzymatic transfer of the N-methylethanolamine phosphate moiety from its CDP-activated form to a diacylglycerol backbone. nih.gov
Table 2: Examples of N-Methylethanolaminium Phosphate(1-) Analogs and Precursors
| Compound Name | Structure | Synthetic Precursor |
|---|---|---|
| N-Ethylethanolaminium Phosphate(1-) | CC[NH2+]CCOP([O-])([O-])=O | N-Ethylethanolamine |
| N,N-Dimethylethanolaminium Phosphate(1-) | CN+CCOP([O-])([O-])=O | N,N-Dimethylethanolamine |
| N-Methylethanolaminium Thiophosphate(1-) | C[NH2+]CCOP(S)([O-])([O-]) | N-Methylethanolamine |
Preparation of Chemically Modified Phosphate Esters
The preparation of chemically modified phosphate esters, including N-methylethanolamine phosphate, can be achieved through several synthetic routes, most notably through the phosphorylation of the corresponding alcohol. The enzymatic phosphorylation of N-methylethanolamine (MeEtn) is a recognized method. Studies have shown that ethanolamine kinase can effectively catalyze the phosphorylation of N-methylethanolamine. nih.gov In experiments using NIH 3T3 cells overexpressing Drosophila ethanolamine kinase, both N-methylethanolamine and its dimethyl analogue were found to be excellent substrates for the enzyme, as confirmed by 31P-NMR analysis of the water-soluble cell metabolites. nih.gov
Another general approach for the synthesis of alkyl phosphates involves the reaction of an alcohol with a phosphorylating agent like phosphorus pentoxide. dtic.mil This method allows for the production of a mixture of mono- and disubstituted phosphoric acid esters. The ratio of these esters can be controlled by adjusting the reaction conditions and the properties of the starting alcohol. dtic.mil
While a detailed experimental procedure for the direct chemical synthesis of N-methylethanolamine phosphate is not extensively documented in the provided search results, the general principles of phosphorylation suggest that the reaction of N-methylethanolamine with a suitable phosphorylating agent, followed by workup, would yield the desired product. The IUPAC name for this compound is 2-(methylamino)ethyl dihydrogen phosphate. nih.gov
Below is a table summarizing the enzymatic phosphorylation of ethanolamine analogues.
| Substrate | Enzyme | Observation | Reference |
| N-methylethanolamine (MeEtn) | Drosophila Ethanolamine Kinase | Excellent substrate for phosphorylation | nih.gov |
| N,N-dimethylethanolamine (Me2Etn) | Drosophila Ethanolamine Kinase | Excellent substrate for phosphorylation | nih.gov |
Synthesis of N-Alkylated Ethanolamine Phosphate Derivatives
The synthesis of N-alkylated ethanolamine phosphate derivatives can be approached by either N-alkylation of a pre-formed ethanolamine phosphate or by phosphorylation of a pre-synthesized N-alkylated ethanolamine. The latter approach is often more common.
A methodology for the selective mono-N-alkylation of ethanolamines has been developed, which could be a precursor step to phosphorylation. This method involves the protection of the amino group, for example with a tert-Butoxycarbonyl (Boc) group. The protected amine can then be deprotonated with a strong base like sodium hydride, followed by the addition of an alkylating agent such as methyl iodide to yield the N-mono-alkylated product. chemrxiv.org This strategy is designed to prevent the formation of N,N-dialkylated by-products. chemrxiv.org
For instance, the synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)ethyl benzoate (B1203000) has been demonstrated, which could then be subjected to phosphorylation. chemrxiv.org While this specific example does not involve a phosphate group, the principle of selective N-alkylation is applicable to the synthesis of precursors for N-alkylated ethanolamine phosphate derivatives.
Another relevant synthetic approach is the reaction of an N-alkyl diethanolamine (B148213) with a dialkyl sulfate (B86663) in the presence of an alkali metal carbonate. This method has been used to prepare N-ethyl diethanolamine in high yield without the formation of O-alkylated derivatives. google.com A similar strategy could potentially be adapted for the synthesis of N-alkylated ethanolamine phosphates.
The table below outlines a general approach for the synthesis of mono-N-alkylated ethanolamine derivatives, which are precursors for the corresponding phosphate esters.
| Starting Material | Reagents | Product | Yield | Reference |
| N-Boc-ethanolamine | 1. Sodium Hydride 2. Methyl Iodide | 2-((tert-butoxycarbonyl)(methyl)amino)ethanol | Not specified | chemrxiv.org |
| 2-aminoethyl benzoate | 1. Triethylamine 2. Benzoyl Chloride | 2-(benzoyloxy)ethanaminium chloride | 92% | chemrxiv.org |
| Diethanolamine | Diethyl sulfate, Sodium Carbonate | N-ethyldiethanolamine | 90.5% | google.com |
Advanced Spectroscopic Characterization and Analytical Techniques
Elucidation of Molecular Structure via High-Resolution Spectroscopy
High-resolution spectroscopic techniques are indispensable for the detailed characterization of N-methylethanolaminium phosphate(1-). Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, in particular, offer complementary information for a thorough structural and conformational analysis.
NMR spectroscopy is a powerful tool for probing the atomic-level structure of N-methylethanolaminium phosphate(1-). Key nuclei for NMR analysis of this compound include ¹H, ¹³C, and ³¹P.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N-methylethanolaminium phosphate(1-), the expected proton signals would correspond to the N-methyl group, the two methylene (B1212753) groups of the ethanolamine (B43304) backbone, and the amine proton. The chemical shifts are influenced by the electronegativity of the neighboring oxygen, nitrogen, and phosphate (B84403) groups. Predicted ¹H NMR data for the neutral form, N-methylethanolamine phosphate, suggests the following approximate chemical shifts in water: a singlet for the N-methyl protons, and two multiplets for the methylene protons adjacent to the nitrogen and the phosphate group, respectively.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For N-methylethanolaminium phosphate(1-), three distinct signals are expected: one for the N-methyl carbon and one for each of the two methylene carbons in the ethanolamine backbone. The chemical shifts of these carbons are influenced by the attached functional groups.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly valuable for studying phosphorylated compounds. wikipedia.org It provides a direct probe of the chemical environment of the phosphorus atom in the phosphate group. The ³¹P chemical shift is sensitive to factors such as pH, ionic strength, and coordination to metal ions. wikipedia.org For N-methylethanolaminium phosphate(1-), a single resonance is expected in the ³¹P NMR spectrum, and its chemical shift would be indicative of a monoalkyl phosphate. The coupling between the phosphorus nucleus and the adjacent protons of the methylene group can also be observed, providing further structural confirmation.
A summary of predicted NMR data is presented in the interactive table below.
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | N-CH₃ | ~2.7 | Singlet |
| ¹H | N-CH₂ | ~3.2 | Multiplet |
| ¹H | O-CH₂ | ~4.0 | Multiplet |
| ¹³C | N-CH₃ | ~35 | |
| ¹³C | N-CH₂ | ~55 | |
| ¹³C | O-CH₂ | ~60 | |
| ³¹P | PO₄ | Dependent on pH and solvent, typically in the monoester phosphate region. |
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like N-methylethanolaminium phosphate(1-). In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry can provide the accurate mass of these ions, allowing for the determination of the elemental formula.
Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for structural elucidation and the identification of mechanistic intermediates. By selecting a specific precursor ion (e.g., the [M+H]⁺ ion of N-methylethanolaminium phosphate(1-)) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Predicted fragmentation data from the Human Metabolome Database for the [M+H]⁺ ion at different collision energies (20V and 40V) provides insight into the expected fragmentation pathways. Common fragmentation pathways for phosphoethanolamines involve the neutral loss of the phosphoethanolamine head group or cleavage of the phosphate ester bond.
The table below summarizes the predicted significant fragments for the [M+H]⁺ ion of N-methylethanolaminium phosphate.
| Precursor m/z | Collision Energy | Predicted Fragment m/z | Possible Fragment Identity |
|---|---|---|---|
| 156.042 | 20V | 138.031 | [M+H - H₂O]⁺ |
| 96.021 | [M+H - C₂H₅NO]⁺ | ||
| 156.042 | 40V | 138.031 | [M+H - H₂O]⁺ |
| 96.021 | [M+H - C₂H₅NO]⁺ | ||
| 79.956 | [PO₃H₂]⁺ |
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its structure and functional groups. For N-methylethanolaminium phosphate(1-), key vibrational bands would include:
O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the phosphate and the amine group, indicative of hydrogen bonding.
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region from the methyl and methylene groups.
P=O Stretching: A strong absorption band typically around 1200-1300 cm⁻¹, characteristic of the phosphoryl group.
P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the phosphate ester linkage, usually found in the 900-1100 cm⁻¹ region.
N-H Bending: Vibrations around 1500-1650 cm⁻¹.
The positions and shapes of these bands, particularly the O-H, N-H, and P=O stretching vibrations, are sensitive to hydrogen bonding interactions, providing valuable information about the intermolecular and intramolecular associations of N-methylethanolaminium phosphate(1-).
Integration of Spectroscopic Data for Mechanistic Pathway Delineation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a comprehensive picture of a molecule's role in a mechanistic pathway. For instance, in studying an enzymatic reaction involving N-methylethanolaminium phosphate(1-), NMR could be used to monitor the disappearance of the substrate and the appearance of products in real-time. MS and MS/MS could then be employed to identify and structurally characterize transient intermediates that may be present at very low concentrations. Isotope labeling studies, where specific atoms in the molecule are replaced with heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), can be particularly powerful when combined with NMR and MS to trace the fate of atoms through a reaction sequence.
Advanced Hyphenated Techniques for Complex Mixture Analysis
In biological systems, N-methylethanolaminium phosphate(1-) exists within a complex mixture of other metabolites. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the selective and sensitive analysis of this compound in such matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for the analysis of polar, non-volatile metabolites. A liquid chromatograph separates the components of a mixture, and the eluting compounds are then introduced into a mass spectrometer for detection and identification. For N-methylethanolaminium phosphate(1-), hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation mode due to the high polarity of the compound. Coupled with a tandem mass spectrometer (LC-MS/MS), this technique allows for highly selective and sensitive quantification of the target analyte, even in the presence of a multitude of other compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): While N-methylethanolaminium phosphate(1-) is not directly amenable to GC analysis due to its low volatility, derivatization can be employed to convert it into a more volatile compound. This approach, however, adds complexity to the sample preparation process.
The integration of these advanced spectroscopic and hyphenated techniques provides a powerful toolkit for the detailed characterization of N-methylethanolaminium phosphate(1-), enabling a deeper understanding of its structure, function, and metabolic significance.
Crystallography and Solid State Structural Analysis
Single Crystal X-ray Diffraction Studies of N-Methylethanolaminium Phosphate(1-)
As of the latest available data, there are no published single-crystal X-ray diffraction studies specifically for N-methylethanolaminium phosphate(1-) in its pure, isolated form.
Information regarding the unit cell parameters and space group for N-methylethanolaminium phosphate(1-) is not available due to the absence of a single-crystal X-ray diffraction study on the isolated compound.
While a crystal structure for the isolated compound is unavailable, the geometry of N-methylethanolamine phosphate (B84403) has been observed within the active site of a protein (PDB ID: 4KRI). nih.gov Analysis of the ligand in this environment provides insight into its preferred conformation, including bond lengths and angles. The geometry of a molecule can be defined by the bond lengths between atoms, the bond angles between three connected atoms, and the torsion (or dihedral) angles between four connected atoms.
Interactive Table: Selected Molecular Geometry Parameters of Bound N-Methylethanolamine Phosphate
| Parameter | Atoms Involved | Value |
| Bond Length | C-C | ~1.52 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Length | C-O | ~1.42 Å |
| Bond Length | P-O | ~1.53 Å |
| Bond Angle | C-C-N | ~112° |
| Bond Angle | C-O-P | ~118° |
| Torsion Angle | N-C-C-O | Varies |
Note: These values are approximate and derived from the ligand's conformation within a protein structure. They may differ in the pure crystalline state.
In the absence of a crystal structure for the pure compound, an analysis of its crystal packing motifs is not possible. However, the interactions of N-methylethanolamine phosphate within the protein binding pocket of PDB entry 4KRI can be examined. nih.gov These interactions are crucial for its biological function and demonstrate the molecule's capacity for forming various non-covalent bonds. The primary interactions observed are hydrogen bonds, where the phosphate group and the hydroxyl group act as hydrogen bond acceptors, and the protonated amine acts as a hydrogen bond donor. These interactions stabilize the ligand within the protein's binding site.
Investigation of Polymorphism and Co-Crystallization Phenomena
There is no information available in the scientific literature regarding polymorphism or co-crystallization studies of N-methylethanolaminium phosphate(1-). Such studies require the compound to be in a crystalline form, which has not been reported.
Structural Characterization of N-Methylethanolaminium Phosphate(1-) Complexes
Aside from its occurrence as a ligand in the aforementioned protein structure, there are no published reports on the structural characterization of other complexes involving N-methylethanolaminium phosphate(1-).
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reaction pathways of N-methylethanolaminium phosphate(1-). These calculations provide a detailed picture of the molecule's behavior at the atomic level.
Ab Initio and Density Functional Theory (DFT) for Ground State Properties
Ab initio and Density Functional Theory (DFT) methods are powerful tools for determining the ground state properties of N-methylethanolaminium phosphate(1-). These methods solve the electronic Schrödinger equation to varying levels of approximation, providing accurate descriptions of molecular geometries, electronic charge distributions, and energies.
For a molecule like N-methylethanolaminium phosphate(1-), which exists as a zwitterion with a positively charged ammonium (B1175870) group and a negatively charged phosphate (B84403) group, accurate calculation of the ground state geometry is the first step. DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for this purpose. The choice of basis set is also critical; a set like 6-31++G(d,p) is often employed to properly account for the diffuse nature of the electron density in the anionic phosphate group and to include polarization functions for accurate bond descriptions. researchgate.net
Theoretical studies on related amino alcohols have utilized similar levels of theory to investigate molecular structures and energetics. malta-consolider.comresearchgate.net For N-methylethanolaminium phosphate(1-), these calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
Table 1: Predicted Ground State Properties of N-methylethanolaminium phosphate(1-) using DFT (B3LYP/6-31++G(d,p)) (Note: This data is illustrative and based on typical results for similar molecules.)
| Property | Value |
| Dipole Moment (Debye) | 12.5 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 8.0 |
| Total Energy (Hartree) | -632.5 |
The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the phosphate group, indicating its role as an electron donor, while the LUMO may be distributed across the N-methylethanolaminium moiety.
Transition State Analysis for Reaction Mechanism Prediction
Transition state analysis is employed to predict the mechanisms of chemical reactions involving N-methylethanolaminium phosphate(1-). By locating the transition state structures on the potential energy surface, the energy barriers and reaction pathways for processes such as phosphorylation, dephosphorylation, or decomposition can be determined.
Computational studies on the decomposition of related compounds, such as N-chloro,N-methylethanolamine, have successfully used methods like Møller-Plesset perturbation theory (MP2) and DFT to elucidate reaction mechanisms. malta-consolider.comresearchgate.net For N-methylethanolaminium phosphate(1-), a key reaction to study would be its hydrolysis. Transition state calculations would identify the geometry of the activated complex and the associated activation energy, providing insights into the reaction rate.
Table 2: Illustrative Calculated Activation Energies for Hydrolysis of N-methylethanolaminium phosphate(1-) (Note: This data is illustrative and based on typical results for similar molecules.)
| Reaction Step | Computational Method | Activation Energy (kcal/mol) |
| Nucleophilic attack of water | DFT (B3LYP/6-31++G(d,p)) | 25.3 |
| Proton transfer | MP2/6-31++G(d,p) | 15.8 |
These calculations often reveal that reactions in solution are significantly influenced by solvent molecules, which can act as catalysts or stabilizing agents. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvation
Molecular dynamics (MD) simulations are used to explore the conformational flexibility and solvation of N-methylethanolaminium phosphate(1-). By simulating the motion of the molecule and surrounding solvent molecules over time, MD provides a dynamic picture of its behavior.
Given its flexible backbone, N-methylethanolaminium phosphate(1-) can adopt multiple conformations in solution. MD simulations can map the conformational landscape and identify the most stable conformers. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For a zwitterionic molecule like this, a force field such as AMBER or CHARMM would be appropriate, with specialized parameters for the phosphate group. nih.gov
The solvation of N-methylethanolaminium phosphate(1-) is dominated by the strong electrostatic interactions of its charged groups with water molecules. MD simulations can characterize the hydration shell around the ammonium and phosphate groups, revealing the number of water molecules, their orientation, and their residence times. Studies on similar zwitterionic molecules have shown the formation of a highly structured water layer around the charged head groups. acs.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters for N-methylethanolaminium phosphate(1-), which can then be compared with experimental spectra to validate the theoretical models and aid in spectral assignment.
Vibrational frequencies (infrared and Raman) can be calculated using DFT. The calculated frequencies and intensities can be compared with experimental spectra to identify the characteristic vibrational modes of the molecule. For example, the P-O stretching modes of the phosphate group and the N-H bending modes of the ammonium group would be prominent features. Theoretical calculations of Raman spectra have been successfully used to identify vibrational modes in similar molecules. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical methods. These calculations can help in the assignment of complex NMR spectra and provide a link between the observed chemical shifts and the electronic structure of the molecule.
Theoretical Modeling of Intermolecular Interactions and Hydrogen Bonding
The zwitterionic nature of N-methylethanolaminium phosphate(1-) leads to strong intermolecular interactions, particularly hydrogen bonding. Theoretical modeling can quantify the strength and geometry of these interactions.
In the solid state, N-methylethanolaminium phosphate(1-) would form a network of hydrogen bonds between the ammonium protons (donors) and the phosphate oxygens (acceptors). Quantum chemical calculations on dimers or clusters of the molecule can determine the energies and geometries of these hydrogen bonds.
In solution, the molecule will form hydrogen bonds with water molecules. MD simulations and quantum chemical calculations on solvated clusters can provide a detailed picture of these interactions. The strength of the hydrogen bonds between the molecule and water is a key determinant of its solubility and behavior in aqueous environments. Molecular dynamics simulations of phosphate ions in aqueous solution have shown their strong interaction with surrounding water molecules. researchgate.net
Chemical Reactivity and Mechanistic Investigations
Hydrolysis and Degradation Pathways of the Phosphate (B84403) Moiety
The hydrolysis of the phosphate ester bond in N-methylethanolaminium phosphate(1-) represents a critical degradation pathway. This process involves the cleavage of the P-O bond, leading to the formation of N-methylethanolamine and inorganic phosphate. The mechanism and rate of this hydrolysis are highly dependent on the surrounding chemical environment, particularly pH.
In aqueous solutions, the hydrolysis of organophosphate triesters has been shown to be pH-dependent, with degradation being more significant in basic conditions. acs.orgnih.gov For instance, a study on various organophosphate triesters demonstrated that while many were stable at pH 7 and 9, significant degradation occurred at pH 11 and was rapid at pH 13. acs.orgnih.gov This suggests that the hydrolysis of N-methylethanolaminium phosphate(1-) would also be accelerated under alkaline conditions, likely proceeding through a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center.
The degradation of organophosphates can lead to the formation of corresponding diesters and monoesters. acs.orgnih.gov However, in the case of N-methylethanolaminium phosphate(1-), which is a monoester, hydrolysis would directly yield the alcohol and inorganic phosphate.
Nucleophilic and Electrophilic Reactivity at the Amine and Phosphate Centers
The chemical character of N-methylethanolaminium phosphate(1-) is defined by the presence of both nucleophilic and electrophilic centers.
Nucleophilic Reactivity: The nitrogen atom of the secondary amine group possesses a lone pair of electrons, rendering it nucleophilic. mdpi.comacs.org This allows it to participate in reactions with various electrophiles. For example, amines can react with alkyl halides in alkylation reactions. acs.org The oxygen atoms of the phosphate group also exhibit nucleophilic character.
Electrophilic Reactivity: The phosphorus atom in the phosphate group is electron-deficient due to the electronegativity of the surrounding oxygen atoms, making it an electrophilic center. This electrophilicity is the basis for the hydrolysis reactions mentioned earlier, where it is subject to nucleophilic attack by water or hydroxide ions. acs.org
Redox Chemistry and Electron Transfer Processes
The potential for N-methylethanolaminium phosphate(1-) to participate in redox reactions is primarily associated with the amine functional group, although the phosphate moiety is generally considered redox-inactive under typical biological conditions. The direct electrochemical oxidation or reduction of the phosphate group is not a common process.
The secondary amine group could, in principle, undergo oxidation. The oxidation of amines can lead to a variety of products, including nitroxides, imines, or, with cleavage of C-N bonds, carbonyl compounds. The specific outcome would depend on the oxidant used and the reaction conditions. For instance, the aerobic oxidation of unprotected amino alcohols can be achieved chemoselectively at the alcohol moiety using specific catalytic systems. nih.gov
While there is no specific information on the redox potential of N-methylethanolaminium phosphate(1-), electrochemical methods are widely used for the detection of other organophosphorus compounds, often after hydrolysis to an electroactive species. rsc.orgnih.goviaea.org These methods typically rely on the electrochemical response of a leaving group or a product of enzymatic degradation rather than the direct redox activity of the phosphate ester itself.
It is important to note that while accumulation of N-methylethanolaminium phosphate has been observed in certain metabolic disorders, this is generally linked to abnormalities in enzyme activity related to its metabolism rather than its intrinsic redox chemistry. uu.nl
Catalytic Applications and Catalysis Research
N-Methylethanolaminium Phosphate(1-) as a Component in Catalytic Systems
N-methylethanolaminium phosphate(1-) possesses characteristics that make it an interesting candidate for components within catalytic systems. The N-methylethanolamine (NMEA) component is a versatile, polyfunctional molecule that combines the properties of amines and alcohols. dow.comunivarsolutions.com Such alkanolamines are utilized as solubilizers and stabilizers in industrial applications like coatings. dow.comwikipedia.org The basic nature of the amine group allows it to form neutral salts with acids, which can act as surfactants and emulsifiers. wikipedia.orgwikipedia.org
The phosphate (B84403) anion is known to participate in catalysis, often acting as a nucleophilic or acid-base catalyst. nih.govbyjus.com Ammonium (B1175870) phosphate salts, for instance, are used as acid catalysts in the production of intumescent paints. byjus.com The combination of an organic cation with a phosphate anion, as seen in N-methylethanolaminium phosphate(1-), is analogous to ionic liquids or phase-transfer catalysts. Quaternary ammonium and phosphonium (B103445) salts are effective phase-transfer catalysts, facilitating reactions between reagents in immiscible phases by transporting anions into the organic phase. sci-hub.se This suggests that N-methylethanolaminium phosphate(1-) could potentially function in biphasic catalytic reactions, enhancing reaction rates by improving the interaction between reactants.
Design and Development of Phosphate-Based Heterogeneous Catalysts
Phosphate-based materials have emerged as a significant class of heterogeneous catalysts due to their stability, reusability, and often low cost. semanticscholar.org Their catalytic activity is frequently associated with their acidic and basic surface properties.
Phosphate catalysts have proven effective in a variety of organic synthesis reactions. Nucleophilic phosphine (B1218219) catalysis, for example, is a powerful tool for activating various organic substrates under mild conditions. acs.orgnih.gov Heterogeneous phosphate catalysts are particularly valuable as they can be easily separated from the reaction mixture and potentially reused.
A notable application is in the synthesis of quinoxalines, an important class of nitrogen-containing heterocyclic compounds. Natural phosphate (NP) and synthetic fluorapatite (B74983) phosphate (SFAP) have been successfully employed as recyclable catalysts for the condensation of 1,2-diamines with 1,2-dicarbonyls. semanticscholar.orgresearchgate.net These reactions proceed at room temperature with high to excellent yields in short reaction times. semanticscholar.orgresearchgate.net For instance, using natural phosphate, quinoxalines can be obtained in yields of 92–99% within 1–45 minutes. semanticscholar.org Other phosphate-containing systems, such as molybdophosphovanadates supported on alumina, have also shown high activity in quinoxaline (B1680401) synthesis at room temperature. nih.gov
Phosphate salts have also been investigated as nucleophilic catalysts for reactions like the cyanosilylation of aldehydes and ketones, demonstrating excellent yields. nih.gov
Table 1: Application of Phosphate-Based Catalysts in Quinoxaline Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Natural Phosphate (NP) | 1,2-diamines + 1,2-dicarbonyls | Methanol | Room Temp. | 1-45 min | 92-99 | semanticscholar.orgresearchgate.net |
| Synthetic Fluorapatite (SFAP) | 1,2-diamines + 1,2-dicarbonyls | Methanol | Room Temp. | 60-120 min | 87-97 | semanticscholar.org |
| AlCuMoVP on Alumina | o-phenylenediamine + Benzil | Toluene | 25 | 120 min | 92 | nih.gov |
Role in Oxidative Dehydrogenation Processes
Oxidative dehydrogenation (ODH) is a crucial industrial process for the production of alkenes and other unsaturated compounds from their corresponding alkanes. wikipedia.org Phosphate-containing catalysts have been explored for these reactions. For instance, iron(III) oxide-based catalysts, often promoted with potassium, are used for the dehydrogenation of ethylbenzene (B125841) to styrene. wikipedia.org The addition of phosphorus to certain catalyst formulations, such as ferrous metal/tin/oxygen-containing systems, has been shown to improve yields and selectivity in ODH processes. google.com
More recently, metal-free catalysts containing both nitrogen and phosphorus have gained attention. Nitrogen/phosphorus co-doped porous carbon (NPCH) has been reported as a robust and highly effective catalyst for the oxidative dehydrogenation of N-heterocycles. rsc.orgnih.gov These catalysts operate under mild conditions, using air as the oxidant and water as the solvent, to produce various quinolines, indoles, and quinoxalines in high yields. rsc.orgnih.govthieme-connect.com The catalytic activity is attributed to the synergistic effect of phosphorus and nitrogen centers within the carbon network. rsc.orgnih.gov
Table 2: Oxidative Dehydrogenation of N-Heterocycles using N,P-Doped Carbon Catalyst
| Substrate | Product | Catalyst | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Quinoline | NPCH | Air | 120 | 12 | 94 | rsc.orgthieme-connect.com |
| 2-Methyl-1,2,3,4-tetrahydroquinoline | 2-Methylquinoline | NPCH | Air | 120 | 12 | 91 | nih.gov |
| Indoline | Indole | NPCH | Air | 120 | 12 | 85 | nih.gov |
Photocatalytic Applications of Phosphorus- and Nitrogen-Doped Materials
The incorporation of phosphorus and nitrogen into photocatalytic materials is a widely studied strategy to enhance their efficiency, particularly in harnessing visible light. researchgate.net Doping can alter the electronic structure, improve charge carrier separation, and increase the surface area of the catalyst, leading to enhanced photocatalytic activity. frontiersin.org
Phosphorus- and nitrogen-doped (P,N-doped) materials are at the forefront of research into advanced photocatalytic systems for environmental remediation. These materials have shown great potential for the degradation of persistent organic pollutants in water. researchgate.netacs.org For example, N-doping of zinc sulfide (B99878) (ZnS) nanospheres has been shown to significantly improve the photocatalytic degradation of pollutants like tetracycline (B611298) and 2,4-dichlorophenol (B122985) under visible light. nih.gov The degradation efficiency for tetracycline reached 90.31% under these conditions. nih.gov
Similarly, P,N co-doped carbon materials are effective photocatalysts. The synergistic effect between phosphorus and nitrogen dopants can enhance catalytic activity for reactions such as the oxygen reduction reaction. frontiersin.org The modification of silver phosphate (Ag3PO4) with ammonium phosphate has been shown to promote the separation of photoinduced electron-hole pairs and increase the concentration of reactive oxygen species, leading to significantly higher photocatalytic performance in degrading organic dyes. frontiersin.org
Table 3: Photocatalytic Degradation of Organic Pollutants with P/N-Doped Materials
| Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Time | Reference |
|---|---|---|---|---|---|
| Tetracycline (TC) | N-doped ZnS with Zn vacancy | Visible Light | 90.31 | Not Specified | nih.gov |
| 2,4-Dichlorophenol (2,4-DCP) | N-doped ZnS with Zn vacancy | Visible Light | 60.84 | Not Specified | nih.gov |
| Methylene (B1212753) Blue (MB) | NiO-ZnO Nanocomposite | Sunlight | 95 | 220 min | nih.gov |
| Nile Blue (NB) | NiO-ZnO Nanocomposite | Sunlight | 97 | 220 min | nih.gov |
Mechanisms of Photocatalytic Nitrogen Fixation
Photocatalytic nitrogen fixation (PNF), the conversion of atmospheric nitrogen (N2) into ammonia (B1221849) (NH3) using light energy, is a promising alternative to the energy-intensive Haber-Bosch process. nih.govmdpi.com The development of efficient photocatalysts is key to this technology, and materials doped with phosphorus and nitrogen have shown significant promise. rsc.orgresearchgate.net
The mechanism of PNF on these materials often involves the creation of defects, such as nitrogen vacancies, which act as active sites for the adsorption and activation of N2 molecules. rsc.orgresearchgate.net Phosphorus doping can further enhance the activity by promoting charge separation and facilitating the transfer of charge carriers to the adsorbed reactants. rsc.orgresearchgate.net For instance, in P,N co-doped graphitic carbon nitride (g-C3N4), it is proposed that the doped phosphorus atom promotes the oxidation of water, while nitrogen vacancies facilitate the reduction of N2. rsc.org The process involves the generation of electrons and holes upon light absorption, followed by the reduction of adsorbed N2 by the photogenerated electrons, with protons from water serving as the hydrogen source. mdpi.comresearchgate.net The efficiency of these systems can be significant, with some N-vacancy and P-co-doped g-C3N4 catalysts producing ammonia at a rate many times higher than the pure material. rsc.org
Biochemical and Metabolic Research Perspectives
Role of N-Methylethanolaminium Phosphate(1-) in Cellular Metabolism Pathways
N-methylethanolaminium phosphate(1-), also known as phosphonocholine mono-N-methylethanolamine ester or N-methylethanolamine phosphate (B84403), is a crucial intermediate metabolite in the biosynthesis of phospholipids (B1166683), particularly phosphatidylcholine (PC). Its role is primarily situated within the broader context of glycerophospholipid metabolism. wikipedia.org This metabolic pathway is essential for the synthesis of cellular membranes, which are fundamental to cell structure, signaling, and survival.
The formation of N-methylethanolaminium phosphate(1-) can occur through two principal enzymatic routes:
The Methylation Pathway: This route begins with ethanolamine (B43304) phosphate, which is sequentially methylated. The enzyme phosphoethanolamine N-methyltransferase catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to ethanolamine phosphate, yielding N-methylethanolaminium phosphate(1-) and S-adenosyl-L-homocysteine. wikipedia.orgenzyme-database.org This enzyme may continue to catalyze further methylation steps, converting the product into phosphocholine. enzyme-database.org
The Phosphorylation Pathway: Alternatively, free N-methylethanolamine can be directly phosphorylated by the enzyme ethanolamine kinase. nih.gov This reaction utilizes ATP as the phosphate donor to produce N-methylethanolaminium phosphate(1-).
Once formed, N-methylethanolaminium phosphate(1-) serves as a precursor in the Kennedy pathway variation for PC synthesis. It is subsequently activated with CTP to form CDP-N-methylethanolamine, which is then transferred to a diacylglycerol molecule to form phosphatidyl-N-methylethanolamine. This lipid is then further methylated to yield phosphatidylcholine.
Beyond its structural role as a membrane precursor, research suggests that the pathway involving N-methylethanolaminium phosphate(1-) has functional significance. Studies using NIH 3T3 fibroblasts have indicated that the phosphorylated derivatives of ethanolamine analogues, including by extension N-methylethanolaminium phosphate(1-), may act as promoters of cell survival, particularly under conditions of cellular stress like serum deprivation. nih.gov
Interaction with Enzymes and Biological Receptors
The metabolic fate of N-methylethanolaminium phosphate(1-) is dictated by its interaction with specific enzymes that catalyze its synthesis and subsequent conversion. There is currently limited research on specific biological receptors that bind this compound; its known interactions are primarily enzymatic.
Key Interacting Enzymes:
Phosphoethanolamine N-methyltransferase (EC 2.1.1.103): This transferase is a central enzyme in the synthesis of N-methylethanolaminium phosphate(1-) via the methylation pathway. It specifically catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to ethanolamine phosphate. wikipedia.orgenzyme-database.org The systematic name for this enzyme is S-adenosyl-L-methionine:ethanolamine-phosphate N-methyltransferase. wikipedia.org It is capable of catalyzing subsequent methylation reactions as well. enzyme-database.org
Ethanolamine Kinase (EC 2.7.1.82): This kinase is responsible for the phosphorylation of N-methylethanolamine to form N-methylethanolaminium phosphate(1-). nih.gov Research on overexpressed Drosophila ethanolamine kinase in NIH 3T3 cells has shown that N-methylethanolamine is an excellent substrate for this enzyme, confirming this synthetic route. nih.gov
Phosphatidyl-N-methylethanolamine N-methyltransferase (EC 2.1.1.71): It is important to distinguish that this enzyme does not directly interact with soluble N-methylethanolaminium phosphate(1-). Instead, it acts downstream in the phospholipid synthesis pathway, methylating the lipid-incorporated form, phosphatidyl-N-methylethanolamine, to produce phosphatidyl-N-dimethylethanolamine. wikipedia.orgnih.gov
The table below summarizes the primary enzymes involved in the direct metabolism of N-methylethanolaminium phosphate(1-).
| Enzyme Name | EC Number | Role | Substrates | Products |
| Phosphoethanolamine N-methyltransferase | 2.1.1.103 | Synthesis | S-adenosyl-L-methionine, Ethanolamine phosphate | S-adenosyl-L-homocysteine, N-methylethanolaminium phosphate(1-) |
| Ethanolamine Kinase | 2.7.1.82 | Synthesis | ATP, N-methylethanolamine | ADP, N-methylethanolaminium phosphate(1-) |
Investigation of In Vitro Metabolic Conversions and Precursors
In vitro studies and experiments using cell models have been instrumental in elucidating the metabolic conversions involving N-methylethanolaminium phosphate(1-). These investigations have confirmed its precursors and the enzymatic reactions that govern its formation.
Metabolic Conversions:
The primary precursors for N-methylethanolaminium phosphate(1-) are ethanolamine phosphate and N-methylethanolamine .
Conversion from Ethanolamine Phosphate: The enzyme phosphoethanolamine N-methyltransferase has been identified as catalyzing the N-methylation of ethanolamine phosphate. wikipedia.orgenzyme-database.org This reaction, which uses S-adenosyl-L-methionine as the methyl donor, directly yields N-methylethanolaminium phosphate(1-). wikipedia.orgenzyme-database.org This pathway has been characterized in studies on plant enzymes. wikipedia.org
Conversion from N-Methylethanolamine: The phosphorylation of N-methylethanolamine is another key conversion. Using NIH 3T3 cells engineered to overexpress ethanolamine kinase, researchers demonstrated that N-methylethanolamine is an effective substrate for the kinase, leading to the intracellular accumulation of its phosphorylated form. nih.gov This was confirmed through ³¹P-NMR analysis of water-soluble cell metabolites. nih.gov
The following table details the investigated in vitro and cell-based metabolic conversions leading to the formation of N-methylethanolaminium phosphate(1-).
| Precursor | Enzyme | Conversion Process | Key Research Finding |
| Ethanolamine phosphate | Phosphoethanolamine N-methyltransferase (EC 2.1.1.103) | N-methylation | Catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to form N-methylethanolaminium phosphate(1-). wikipedia.orgenzyme-database.org |
| N-methylethanolamine | Ethanolamine Kinase (EC 2.7.1.82) | Phosphorylation | N-methylethanolamine was shown to be an excellent substrate for ethanolamine kinase in NIH 3T3 cells, leading to its conversion into the phosphorylated form. nih.gov |
Comparative Biochemical Studies across Biological Systems
The metabolic pathways involving N-methylethanolaminium phosphate(1-) are present across diverse biological systems, though their specific regulation and importance can vary.
Homo sapiens (and Mammalian Models): In mammalian cells, the primary pathway for synthesizing phosphatidylcholine (PC) is the Kennedy pathway, which utilizes choline (B1196258) directly. However, an alternative pathway involving the stepwise methylation of phosphatidylethanolamine (B1630911) (PE) exists, particularly in the liver. This implies the presence of intermediates like N-methylethanolaminium phosphate(1-). Studies on mouse fibroblast cells (NIH 3T3) have shown that N-methylethanolamine is readily phosphorylated by ethanolamine kinase. nih.gov Furthermore, this research suggests that the resulting phosphorylated compounds, including N-methylethanolaminium phosphate(1-), may function as promoters of cell survival. nih.gov
Euglena gracilis : This photosynthetic protist is known for its exceptionally versatile metabolism, capable of growing under various conditions and utilizing a broad range of substrates. nih.gov Its metabolic network includes core pathways for glycolysis, the TCA cycle, and the metabolism of lipids and amino acids. nih.gov While direct studies documenting the metabolism of N-methylethanolaminium phosphate(1-) in E. gracilis are scarce, the organism's known capacity for lipid synthesis and its metabolic responses to phosphate levels suggest the potential for such pathways to exist. nih.govnih.gov The organism's metabolic flexibility allows it to adapt to environmental stresses, including nutrient deprivation, which often involves remodeling of membrane lipids. frontiersin.org
Trypanosoma brucei : This parasitic protozoan, the causative agent of African sleeping sickness, must synthesize its own lipids de novo as it does not scavenge intact phospholipids from its host. nih.gov The major phospholipids in T. brucei are phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which together comprise a significant portion of its total phospholipids. nih.gov The essential nature of de novo PC synthesis, which can proceed through the methylation of ethanolamine-derived precursors, strongly implies the presence and importance of intermediates like N-methylethanolaminium phosphate(1-). The parasite undergoes significant metabolic reprogramming as it cycles between its mammalian host and tsetse fly vector, adapting to vastly different nutrient environments (glucose-rich vs. amino acid-rich). nih.gov This metabolic plasticity likely extends to the regulation of phospholipid biosynthesis to meet the demands of each life cycle stage.
The table below provides a comparative summary of the role of N-methylethanolaminium phosphate(1-) metabolism in these organisms.
| Organism | Documented Role / Inferred Presence | Key Metabolic Context |
| Homo sapiens (Mammalian cells) | Documented intermediate. Precursor phosphorylation promotes cell survival. nih.gov | Alternative pathway for phosphatidylcholine synthesis; glycerophospholipid metabolism. nih.gov |
| Euglena gracilis | Inferred presence. | Possesses versatile lipid and phosphate metabolic pathways where this intermediate could function. nih.govnih.gov |
| Trypanosoma brucei | Inferred presence and likely essential. | De novo synthesis of major phospholipids (PC and PE) is critical for parasite survival and adaptation. nih.govnih.gov |
Future Directions and Emerging Research Avenues
Integration in Advanced Materials Science (excluding physical properties)
The unique chemical structure of N-methylethanolaminium phosphate(1-), possessing both a charged ammonium (B1175870) group and a phosphate (B84403) anion, suggests its potential as a functional component in advanced materials. Its inherent ionic nature makes it a candidate for the development of novel ionic liquids (ILs) and poly(ionic liquid)s. Imidazolium-based ILs have been extensively studied for a range of applications, and by analogy, N-methylethanolaminium-based salts could offer a new class of ILs with distinct properties. The presence of hydroxyl and methyl groups provides sites for further chemical modification, allowing for the tuning of properties for specific applications.
In the realm of polymer chemistry, N-methylethanolaminium phosphate(1-) could serve as a monomer or a functional additive in the synthesis of phosphorus-containing polymers. These polymers are known for their flame retardant, adhesive, and biomedical properties. The facile functionalization of phosphorus-containing polymers allows for the creation of materials with tailored characteristics, such as thermo-responsive hydrogels for drug delivery or advanced coatings. The incorporation of the N-methylethanolaminium phosphate(1-) moiety could impart enhanced biocompatibility or specific binding capabilities to these materials.
Table 1: Potential Applications in Advanced Materials Science
| Material Type | Potential Role of N-methylethanolaminium phosphate(1-) | Potential Benefits |
| Ionic Liquids | Cationic component | Tunable properties, potential for "green" solvents |
| Poly(ionic liquid)s | Monomer or cross-linking agent | Solid-state electrolytes, gas separation membranes |
| Phosphorus-Containing Polymers | Functional monomer or additive | Enhanced flame retardancy, biocompatibility, adhesion |
| Biomaterials | Surface modification agent | Improved cell adhesion, drug delivery capabilities |
Novel Methodologies for Derivatization and Functionalization
The future exploration of N-methylethanolaminium phosphate(1-) will heavily rely on the development of novel methodologies for its derivatization and functionalization. The presence of multiple reactive sites—the hydroxyl group, the secondary amine, and the phosphate group—offers a rich platform for chemical modification.
Strategies for the derivatization of related ethanolamines and phosphoethanolamines can provide a roadmap for modifying N-methylethanolaminium phosphate(1-). For instance, silylation and trifluoroacetylation are established methods for derivatizing ethanolamines for analytical purposes, such as gas chromatography-mass spectrometry. These techniques could be adapted to create volatile derivatives of N-methylethanolaminium phosphate(1-) for detailed structural analysis.
For material and biological applications, functionalization will focus on attaching specific moieties to tailor the compound's properties. The hydroxyl group is a prime target for esterification or etherification reactions to introduce new functional groups. The secondary amine can be targeted for acylation or alkylation to modify its charge and steric properties. The phosphate group itself can be converted into phosphate esters, which could alter its solubility and interaction with biological systems. The development of chemoselective reactions that can target one functional group in the presence of others will be crucial for creating well-defined derivatives.
Advanced Multiscale Computational Approaches for Complex Systems
As the complexity of systems involving N-methylethanolaminium phosphate(1-) increases, advanced multiscale computational approaches will become indispensable for understanding and predicting their behavior. While specific computational studies on this exact compound are limited, methodologies applied to similar molecules, such as ethanolamine (B43304) and its derivatives, provide a clear path forward.
Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of N-methylethanolaminium phosphate(1-) and its derivatives. Such calculations can provide insights into reaction mechanisms for its synthesis and functionalization. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or as part of a larger material. This can help in understanding its role as a potential ionic liquid or its interaction with polymer chains.
Coarse-graining methods can be applied to simulate larger systems over longer timescales, which is particularly relevant for studying the self-assembly of materials containing N-methylethanolaminium phosphate(1-) or its interactions within biological membranes. By combining these different computational scales, researchers can build comprehensive models that bridge the gap from molecular properties to macroscopic behavior, accelerating the design of new materials and the understanding of biological processes.
Exploration of Bio-Inspired Catalysis and Metabolic Engineering
The structural similarity of N-methylethanolaminium phosphate(1-) to key biological molecules, such as phosphoethanolamine, opens up exciting avenues in bio-inspired catalysis and metabolic engineering.
In the field of bio-inspired catalysis, the phosphate group of N-methylethanolaminium phosphate(1-) can be explored as a recognition motif or a catalytic group in artificial enzymes. acs.org Bio-inspired catalysts often mimic the active sites of natural enzymes to achieve high efficiency and selectivity in chemical transformations. beilstein-journals.orgethz.chnih.govmdpi.com The design of catalysts that can specifically bind and activate phosphate-containing molecules is an active area of research. N-methylethanolaminium phosphate(1-) could serve as a model substrate or a building block for such catalysts.
Metabolic engineering offers the potential to produce N-methylethanolaminium phosphate(1-) and its derivatives biologically. The biosynthesis of phospholipids (B1166683), which involves intermediates like phosphoethanolamine, is a well-understood metabolic pathway. nih.govmdpi.comnih.gov By manipulating the enzymes involved in this pathway, it may be possible to redirect metabolic flux towards the production of N-methylated phosphoethanolamine derivatives. This approach could provide a sustainable and cost-effective route for the synthesis of these compounds. Furthermore, understanding the role of N-methylated phospholipids in cellular processes could lead to new strategies for engineering cellular metabolism for the production of other valuable chemicals. nih.govmdpi.comnih.govlbl.gov
Table 2: Key Enzymes in Phospholipid Metabolism Relevant to N-methylethanolaminium phosphate(1-)
| Enzyme | Function | Relevance to N-methylethanolaminium phosphate(1-) |
| Ethanolamine kinase | Phosphorylates ethanolamine to phosphoethanolamine | Potential to phosphorylate N-methylethanolamine |
| Phosphoethanolamine N-methyltransferase | Methylates phosphoethanolamine | Direct route to N-methylated phosphoethanolamine |
| Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) | Methylates phosphatidylethanolamine to phosphatidylcholine | Provides a framework for understanding N-methylation in phospholipids |
Q & A
Basic Research Questions
Q. How is N-methylethanolaminium phosphate(1-) synthesized, and what key parameters ensure purity?
- Methodology : The compound is synthesized via esterification of N-methylethanolamine with phosphoric acid under controlled pH (4–6) and low-temperature conditions (<10°C) to minimize side reactions. Post-synthesis, purification involves ion-exchange chromatography to separate the monoanionic species (dominant at pH 7.3) from unreacted precursors. Analytical validation uses -NMR to confirm phosphate ester formation and LC-MS to verify molecular mass (e.g., [M–HO–H] at m/z 136.0165) .
Q. What experimental techniques are recommended for structural characterization of N-methylethanolaminium phosphate(1-)?
- Methodology : Combine and NMR to resolve the methyl and ethanolamine moieties. For phosphate group confirmation, use -NMR (chemical shift ~0–3 ppm for monoesters). High-resolution mass spectrometry (HRMS) in negative ion mode identifies the deprotonated species (m/z 154.0343 for CHNOP). Isotopic labeling (e.g., -tracing) aids in distinguishing fragmentation patterns in metabolomic studies .
Q. How does pH influence the speciation of N-methylethanolaminium phosphate(1-)?
- Methodology : Perform potentiometric titrations across pH 2–12 to identify pKa values. At physiological pH (7.3), the compound exists predominantly as the monoanionic conjugate base (phosphate group deprotonated, amino group protonated). Computational modeling (e.g., DFT calculations) predicts speciation, validated via ion-exchange chromatography and electrophoretic mobility assays .
Q. What analytical methods are suitable for quantifying N-methylethanolaminium phosphate(1-) in biological matrices?
- Methodology : Employ LC-HRMS with hydrophilic interaction liquid chromatography (HILIC) to retain polar phosphate species. Use stable isotope-labeled internal standards (e.g., -N-methylethanolamine) to correct for matrix effects. For total phosphate quantification, perform acid digestion followed by colorimetric molybdate-blue assays (detection at 880 nm) .
Advanced Research Questions
Q. How does N-methylethanolaminium phosphate(1-) participate in cellular metabolic pathways?
- Methodology : Use -isotopomer tracing in cell cultures (e.g., HMEC, HeLa) to track incorporation into phospholipid precursors. LC-HRMS metabolomics identifies labeled intermediates (e.g., phosphorylcholine derivatives). Knockout models (e.g., CRISPR-Cas9 targeting ethanolamine kinases) assess metabolic flux dependencies .
Q. What experimental strategies address discrepancies in reported stability data for N-methylethanolaminium phosphate(1-)?
- Methodology : Conduct stress testing under varying temperatures (4–40°C), pH (2–10), and oxidative conditions. Monitor degradation via time-resolved LC-MS and -NMR. Discrepancies may arise from trace metal contamination (e.g., Fe) accelerating hydrolysis; include EDTA in buffers to chelate metals .
Q. How can computational modeling predict interactions between N-methylethanolaminium phosphate(1-) and biological membranes?
- Methodology : Use molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes). Parameterize force fields using quantum mechanical data (e.g., partial charges from DFT). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics to phospholipid headgroups .
Q. How does N-methylethanolaminium phosphate(1-) interact with environmental phosphate species in aqueous systems?
- Methodology : Compare its adsorption/desorption kinetics with inorganic phosphates (e.g., PO) using batch experiments with iron oxide nanoparticles. Analyze competitive binding via ICP-MS for phosphate quantification. Environmental relevance is assessed by correlating data with eutrophication models .
Notes on Data Interpretation
- Contradiction Analysis : In metabolomic studies, weak LC-HRMS signals (e.g., m/z 170.057 for dimethylethanolamine derivatives) may lead to underestimated isotopomer fractions. Always validate with complementary techniques like NMR or enzymatic assays .
- Statistical Rigor : For phosphate quantification, report 95% confidence intervals from triplicate measurements. Use ANOVA to compare environmental phosphate levels against literature baselines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
